![molecular formula C13H19NO5S B6631078 2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid, also known as MTA, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MTA is a derivative of the anti-inflammatory drug, sulindac, and has been found to exhibit anti-cancer properties. In
Mecanismo De Acción
2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the acetylation of histones, which results in changes in chromatin structure and gene expression. This ultimately leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid has several advantages for lab experiments, including its ability to inhibit cell proliferation and induce apoptosis in various types of cancer cells. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in inflammatory diseases, and the investigation of its potential synergistic effects with other anti-cancer agents. Additionally, further research is needed to determine the optimal dosage and administration method for 2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid in vivo.
Métodos De Síntesis
2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid can be synthesized through a multistep process involving the reaction of sulindac with methylsulfonyl chloride, followed by the reaction with 2,4,6-trimethylphenylacetic acid. The final product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid has been found to exhibit anti-cancer properties in various types of cancer, including colon, breast, and prostate cancer. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. 2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Propiedades
IUPAC Name |
2-[3-[methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-8-6-9(2)13(20(17,18)14(4)19-5)10(3)11(8)7-12(15)16/h6H,7H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQCYZHGVQVRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC(=O)O)C)S(=O)(=O)N(C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

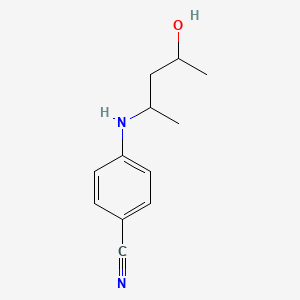
![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,3-oxazole-4-carboxylic acid](/img/structure/B6631005.png)
![2-chloro-6-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B6631011.png)
![6-bromo-5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-3-amine](/img/structure/B6631012.png)
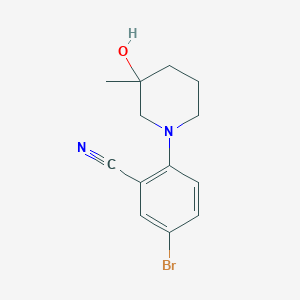
![5-Bromo-2-[(1-hydroxycyclobutyl)methylamino]benzonitrile](/img/structure/B6631017.png)
![5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile](/img/structure/B6631024.png)
![N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6631026.png)
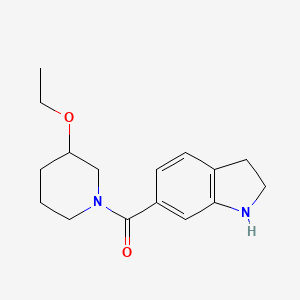
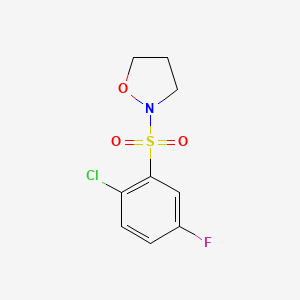
![N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine](/img/structure/B6631066.png)
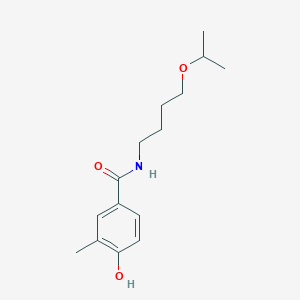
![[(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol](/img/structure/B6631086.png)
![1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene](/img/structure/B6631096.png)